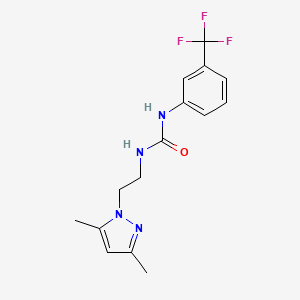

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl chain, making it a subject of interest for its reactivity and biological activity.

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O/c1-10-8-11(2)22(21-10)7-6-19-14(23)20-13-5-3-4-12(9-13)15(16,17)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFFDINOKIBBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

Introduction of the Ethyl Chain: The ethyl chain is introduced via nucleophilic substitution reactions, where the pyrazole ring is reacted with ethyl halides.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.

Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl chain and the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of trifluoromethylated alcohols.

Substitution: Formation of various substituted pyrazoles and ureas.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly for diseases such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with specific biological targets. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(chloromethyl)phenyl)urea

Uniqueness: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea stands out due to its specific substitution pattern and the presence of the trifluoromethyl group, which significantly impacts its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula: C13H15F3N4O

- Molecular Weight: 300.28 g/mol

Pyrazole derivatives, including this compound, often act through various mechanisms:

- Inhibition of Enzymes: Many pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX), carbonic anhydrases, and various kinases.

- Antimicrobial Activity: Pyrazole compounds have demonstrated antimicrobial properties against a range of bacteria and fungi.

- Anticancer Properties: Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this one have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF7 | 3.79 | Induction of apoptosis |

| 2 | A549 | 26.00 | Inhibition of proliferation |

| 3 | Hep-2 | 3.25 | Cytotoxicity |

These studies highlight the potential of pyrazole derivatives as effective anticancer agents.

2. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrazole derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Candida albicans | 250 |

The results indicate moderate antimicrobial activity, suggesting potential application in treating infections.

3. Enzyme Inhibition

The compound's interaction with human carbonic anhydrase (hCA II) was investigated, revealing promising inhibitory activity:

| Enzyme | IC50 (nM) |

|---|---|

| Human Carbonic Anhydrase II | 50.2 |

This suggests a possible role in treating conditions related to carbonic anhydrase dysfunction.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study 1: A derivative with a similar structure was found to inhibit COX-2 with an IC50 value of 0.004 µM, demonstrating potent anti-inflammatory effects in vivo.

- Case Study 2: Another study reported that a related pyrazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.